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Executive Summary: K-975 is a potent, selective, and orally active first-in-class inhibitor of the

YAP/TAZ-TEAD transcriptional complex.[1][2] It has demonstrated significant anti-tumor activity

in preclinical models of malignant pleural mesothelioma (MPM), a cancer frequently

characterized by alterations in the Hippo signaling pathway.[3][4][5] K-975 acts by covalently

binding to a conserved cysteine residue within TEAD transcription factors, thereby disrupting

the protein-protein interactions (PPI) with the transcriptional co-activators YAP and TAZ that

drive oncogenic gene expression.[1][3][5][6] This report summarizes the preliminary efficacy

data for K-975, detailing its mechanism of action, in vitro and in vivo activities, and the

experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of the Hippo-
YAP/TAZ-TEAD Pathway
The Hippo signaling pathway is a critical regulator of organ size and cell fate.[5] In many

cancers, including MPM, inactivation of upstream Hippo pathway components (such as NF2)

leads to the nuclear translocation of the transcriptional co-activators Yes-associated protein 1

(YAP1) and Transcriptional coactivator with PDZ-binding motif (TAZ).[3][5] In the nucleus,

YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4), driving the expression of

genes that promote cell proliferation and inhibit apoptosis.[5][7]

K-975 directly targets this interaction.[2][8] X-ray crystallography has revealed that K-975 forms

a covalent bond with a highly conserved cysteine residue (Cys359 in TEAD1) located in the

lipid-binding pocket of TEAD, a site also known for S-palmitoylation.[1][3][4][6] This binding
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allosterically inhibits the PPI between TEAD and YAP/TAZ, preventing the formation of the

active transcriptional complex and suppressing the expression of downstream target genes.[3]

[4][6]
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Caption: Mechanism of K-975 in the Hippo Signaling Pathway.
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In Vitro Efficacy
K-975 demonstrates potent anti-proliferative activity across various MPM cell lines, with a

notably stronger effect in cells with Hippo pathway alterations, such as NF2 deficiency.[1][3]

Anti-Proliferative Activity
The growth inhibitory (GI50) concentrations highlight the compound's potency in MPM cell lines

after 144 hours of incubation.[1][3][8]

Cell Line NF2 Status GI50 (nM) Citation(s)

NCI-H226 Non-expressing ~20 - 30 [6][8]

MSTO-211H Expressing 50 [8]

NCI-H2052 Non-expressing 180 [8]

Target Engagement and Downstream Gene Regulation
K-975 effectively inhibits the PPI between YAP/TAZ and TEAD in cellular assays.[1][3][6] This

target engagement translates to the modulation of downstream gene expression. In NCI-H226

cells, treatment with K-975 for 24 hours leads to a dose-dependent decrease in the mRNA

expression of canonical TEAD target genes, such as CTGF and IGFBP3, and an increase in

genes like FBXO32, mirroring the effects of direct YAP1 knockdown.[1][7]

In Vivo Efficacy
The anti-tumor properties of K-975 were evaluated in mouse xenograft models using human

MPM cell lines.

Subcutaneous Xenograft Models
Oral administration of K-975 resulted in significant, dose-dependent tumor growth inhibition in

both NCI-H226 and MSTO-211H subcutaneous xenograft models.[1][3][8]
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Model Dosing Regimen Outcome Citation(s)

NCI-H226 s.c.

10, 30, 100, 300

mg/kg, p.o., twice

daily, 14 days

Strong anti-tumor

effect observed.[3]
[3]

MSTO-211H s.c.

30, 100, 300 mg/kg,

p.o., twice daily, 14

days

Strong anti-tumor

effect observed.[3]
[3]

Orthotopic Xenograft Model
In a more clinically relevant orthotopic xenograft model using NCI-H226 cells, K-975
demonstrated a significant survival benefit, further underscoring its potential as a therapeutic

agent for MPM.[6][8]

Toxicology
Preliminary toxicity studies were performed in rats and monkeys using a derivative of K-975
with optimized bioavailability.[6][8] While two-week studies showed no deaths or obvious signs

of toxicity, pathological findings indicated potential renal toxicity, including proteinuria.[4][8][9]

Detailed Experimental Protocols
The following sections describe the general methodologies used to evaluate the efficacy of K-
975.
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Caption: General workflow for preclinical evaluation of K-975.

Cell Proliferation Assay
Cell Lines: Human MPM cell lines (e.g., NCI-H226, MSTO-211H, NCI-H2052) are seeded in

multi-well plates.[3][8]

Treatment: Cells are treated with a range of K-975 concentrations (e.g., 0.1 nM to 10,000

nM).[1]

Incubation: Plates are incubated for an extended period, typically 144 hours (6 days), to

assess anti-proliferative effects.[1][3]

Readout: Cell viability is measured using a standard method (e.g., CellTiter-Glo®).

Analysis: Data is normalized to vehicle-treated controls, and GI50 values are calculated

using non-linear regression.
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YAP/TAZ-TEAD Protein-Protein Interaction (PPI) Assay
Method: A Halo-tag pull-down assay is utilized in a relevant cell line, such as NCI-H226.[3]

Protocol:

NCI-H226 cells are transfected with a construct expressing a Halo-tagged YAP or TAZ

protein.

Cells are treated with varying concentrations of K-975 (e.g., 10 nM to 10,000 nM) for 24

hours.[1]

Cell lysates are collected, and the Halo-tagged protein is captured using HaloLink resin.

The pulled-down complex is washed, and co-immunoprecipitated endogenous TEAD1 and

TEAD4 proteins are detected by immunoblotting.[1][3]

Analysis: The intensity of the TEAD bands is quantified to determine the extent of PPI

inhibition relative to vehicle controls.

In Vivo Tumor Xenograft Study
Animal Model: Immunodeficient mice (e.g., BALB/c nude) are used.

Tumor Implantation: Human MPM cells (e.g., 5 x 10^6 NCI-H226 or MSTO-211H cells) are

injected subcutaneously into the flank of each mouse.

Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice

are randomized into vehicle and treatment groups.

Drug Administration: K-975 is formulated for oral administration (e.g., in a CMC-Na

suspension) and given twice daily for a specified duration, such as 14 days.[2][3] Doses

typically range from 10 to 300 mg/kg.[3]

Monitoring: Tumor volumes and mouse body weights are measured every 3-4 days to

assess efficacy and toxicity.[3]
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Endpoint: The study is concluded after the treatment period, and tumors are excised for

further analysis (e.g., biomarker studies). For survival studies, mice are monitored until a

pre-defined endpoint is reached.

Conclusion
The preliminary data strongly support K-975 as a potent and selective inhibitor of the YAP/TAZ-

TEAD transcriptional complex. It demonstrates robust anti-tumor efficacy in both in vitro and in

vivo models of malignant pleural mesothelioma, particularly in tumors with a deficient Hippo

pathway.[3][5][7] While early toxicity studies have flagged a potential for renal toxicity that

warrants further investigation, K-975 represents a promising therapeutic candidate for a cancer

with limited treatment options.[4][6][8] Further research may also explore its efficacy in other

YAP/TAZ-driven cancers and in combination with other therapeutic agents.[7][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. selleckchem.com [selleckchem.com]

3. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein
interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC
[pmc.ncbi.nlm.nih.gov]

4. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in
Malignant Pleural Mesothelioma [synapse.patsnap.com]

5. [PDF] The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein
interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. | Semantic
Scholar [semanticscholar.org]

6. aacrjournals.org [aacrjournals.org]

7. researchgate.net [researchgate.net]

8. | BioWorld [bioworld.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15608640?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7783735/
https://www.semanticscholar.org/paper/The-novel-potent-TEAD-inhibitor%2C-K-975%2C-inhibits-an-Kaneda-Seike/156a3ab154c413344b080b16e5263bb7caef2a40
https://www.researchgate.net/publication/348739842_The_novel_potent_TEAD_inhibitor_K-975_inhibits_YAP1TAZ-TEAD_protein-protein_interactions_and_exerts_an_anti-tumor_effect_on_malignant_pleural_mesothelioma
https://www.benchchem.com/product/b15608640?utm_src=pdf-body
https://synapse.patsnap.com/article/targeting-the-hippo-pathway-development-and-efficacy-of-a-novel-tead-inhibitor-in-malignant-pleural-mesothelioma
https://aacrjournals.org/cancerres/article/79/13_Supplement/3086/635134/Abstract-3086-Discovery-of-a-first-in-class-TEAD
https://www.bioworld.com/articles/671059-k-975-shows-strong-antitumor-effect-in-preclinical-models-of-malignant-pleural-mesothelioma?v=preview
https://www.researchgate.net/publication/348739842_The_novel_potent_TEAD_inhibitor_K-975_inhibits_YAP1TAZ-TEAD_protein-protein_interactions_and_exerts_an_anti-tumor_effect_on_malignant_pleural_mesothelioma
https://pubmed.ncbi.nlm.nih.gov/39686607/
https://www.benchchem.com/product/b15608640?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/k-975.html
https://www.selleckchem.com/products/k-975.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7783735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7783735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7783735/
https://synapse.patsnap.com/article/targeting-the-hippo-pathway-development-and-efficacy-of-a-novel-tead-inhibitor-in-malignant-pleural-mesothelioma
https://synapse.patsnap.com/article/targeting-the-hippo-pathway-development-and-efficacy-of-a-novel-tead-inhibitor-in-malignant-pleural-mesothelioma
https://www.semanticscholar.org/paper/The-novel-potent-TEAD-inhibitor%2C-K-975%2C-inhibits-an-Kaneda-Seike/156a3ab154c413344b080b16e5263bb7caef2a40
https://www.semanticscholar.org/paper/The-novel-potent-TEAD-inhibitor%2C-K-975%2C-inhibits-an-Kaneda-Seike/156a3ab154c413344b080b16e5263bb7caef2a40
https://www.semanticscholar.org/paper/The-novel-potent-TEAD-inhibitor%2C-K-975%2C-inhibits-an-Kaneda-Seike/156a3ab154c413344b080b16e5263bb7caef2a40
https://aacrjournals.org/cancerres/article/79/13_Supplement/3086/635134/Abstract-3086-Discovery-of-a-first-in-class-TEAD
https://www.researchgate.net/publication/348739842_The_novel_potent_TEAD_inhibitor_K-975_inhibits_YAP1TAZ-TEAD_protein-protein_interactions_and_exerts_an_anti-tumor_effect_on_malignant_pleural_mesothelioma
https://www.bioworld.com/articles/671059-k-975-shows-strong-antitumor-effect-in-preclinical-models-of-malignant-pleural-mesothelioma?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. researchgate.net [researchgate.net]

10. TEAD-Independent Cell Growth of Hippo-Inactive Mesothelioma Cells: Unveiling
Resistance to TEAD Inhibitor K-975 through MYC Signaling Activation - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Preliminary Efficacy of K-975: A Technical Overview].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608640#preliminary-studies-on-k-975-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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